Methyl 2-bromo-3,3,3-trichloropropanoate
Description
Methyl 2-bromo-3,3,3-trichloropropanoate is a halogenated ester with the molecular formula C₄H₄BrCl₃O₂. Its structure features a bromine atom at the 2-position and three chlorine atoms at the 3-position of the propanoate backbone, esterified with a methyl group. Such properties suggest applications in organic synthesis as an alkylating agent or intermediate in nucleophilic substitution reactions. However, specific data on its synthesis, physical properties, and toxicity remain scarce in publicly available literature.
Properties
CAS No. |
61905-32-6 |
|---|---|
Molecular Formula |
C4H4BrCl3O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
methyl 2-bromo-3,3,3-trichloropropanoate |
InChI |
InChI=1S/C4H4BrCl3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 |
InChI Key |
MYXUJWIEIZQPPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3,3,3-trichloropropanoate can be synthesized through the bromination of methyl 3,3,3-trichloropropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3,3,3-trichloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, amines, or thiols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Methyl 2-bromo-3,3,3-trichloropropanoate is used in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3,3,3-trichloropropanoate involves its interaction with nucleophiles or bases. The bromine atom is a good leaving group, making the compound reactive towards nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Reactivity: The bromine atom in this compound may facilitate nucleophilic substitution reactions, similar to benzyl bromide derivatives . The trichloromethyl group could stabilize transition states via inductive effects.
- Toxicity: While 1,2,3-trichloropropane is well-studied as a toxin , the ester form’s metabolic fate remains uncharacterized. Ester hydrolysis could release trichloropropanoic acid, warranting further toxicological investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
